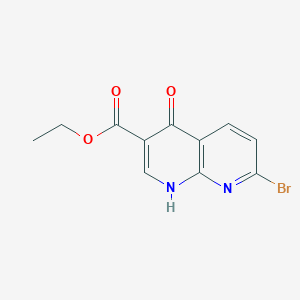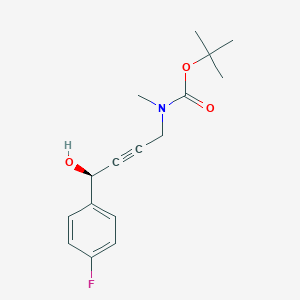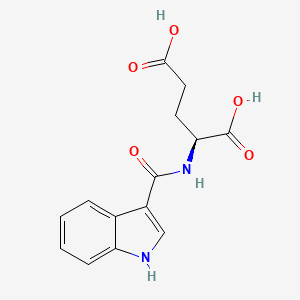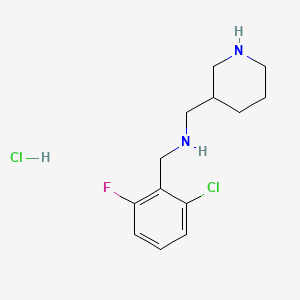
N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H17Cl2FN2. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring, a benzyl group substituted with chlorine and fluorine atoms, and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate is prepared by reacting 2-chloro-6-fluorobenzyl chloride with an appropriate nucleophile under controlled conditions.
Piperidine Ring Formation: The benzyl intermediate is then reacted with piperidine to form the desired piperidin-3-yl derivative.
Methanamine Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride: Lacks the fluorine atom present in N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride.
N-(2-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride: Lacks the chlorine atom present in this compound.
N-(2-chloro-6-fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride: Has a different substitution pattern on the piperidine ring.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern may confer distinct properties compared to similar compounds, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H19Cl2FN2 |
|---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H18ClFN2.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1,4-5,10,16-17H,2-3,6-9H2;1H |
InChI Key |
WNOLMGUKJCVMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNCC2=C(C=CC=C2Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)

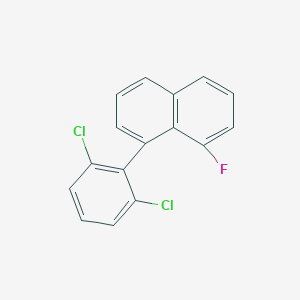


![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)



